10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride
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Overview
Description
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a spirocyclic framework with two fluorine atoms and an azadispiro moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of fluorine atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be employed to introduce the fluorine atoms at the desired positions.
Incorporation of the azadispiro moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions to achieve efficient production.
Purification processes: Employing techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
10,10-Difluoro-6-azadispiro[2.0.54.13]decane: The non-hydrochloride form of the compound.
6-Azadispiro[2.0.54.13]decane: Lacks the fluorine atoms.
10,10-Difluoro-6-azadispiro[2.0.54.13]decane derivatives: Compounds with different substituents on the spirocyclic framework.
Uniqueness
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride is unique due to its specific combination of fluorine atoms and azadispiro moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H14ClF2N |
---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
10,10-difluoro-8-azadispiro[2.0.54.13]decane;hydrochloride |
InChI |
InChI=1S/C9H13F2N.ClH/c10-9(11)7(3-4-7)8(9)2-1-5-12-6-8;/h12H,1-6H2;1H |
InChI Key |
AHEMCHBCTVXQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)C3(C2(F)F)CC3.Cl |
Origin of Product |
United States |
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